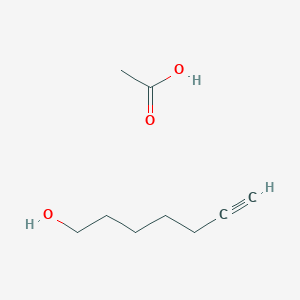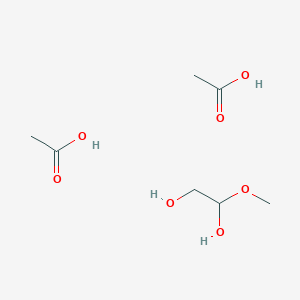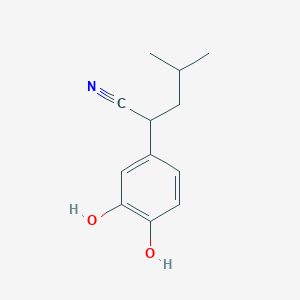
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile is an organic compound characterized by the presence of a dihydroxyphenyl group and a nitrile group attached to a methylpentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with a suitable nitrile precursor under specific conditions. One common method involves the use of a base-catalyzed reaction where 3,4-dihydroxybenzaldehyde is reacted with 4-methylpentanenitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and their derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
2-(3,4-Dihydroxyphenyl)acetic acid: Another compound with a dihydroxyphenyl group, known for its role in metabolic pathways.
Quercetin: A flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile is unique due to the presence of both a nitrile group and a dihydroxyphenyl group, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91641-05-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-4-methylpentanenitrile |
InChI |
InChI=1S/C12H15NO2/c1-8(2)5-10(7-13)9-3-4-11(14)12(15)6-9/h3-4,6,8,10,14-15H,5H2,1-2H3 |
InChI Key |
QFQYDXHCZYLSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
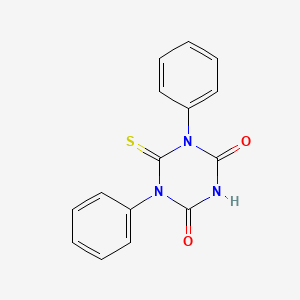
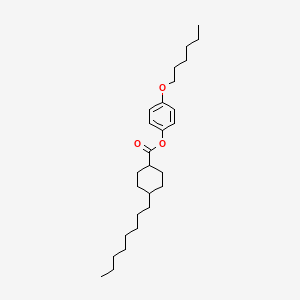
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)

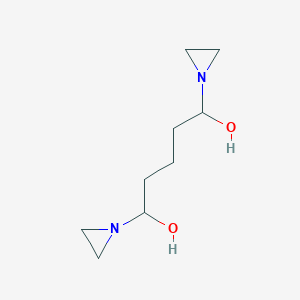
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
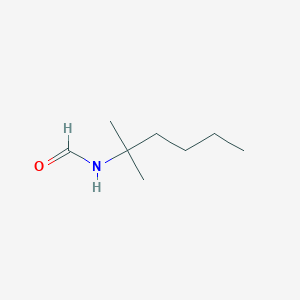
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
